molecular formula C8H8N2O4 B14162334 n-(4-Methoxy-2-nitrophenyl)formamide CAS No. 6594-13-4

n-(4-Methoxy-2-nitrophenyl)formamide

Cat. No.: B14162334
CAS No.: 6594-13-4
M. Wt: 196.16 g/mol
InChI Key: GTBAOJJGFILJRB-UHFFFAOYSA-N
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Description

N-(4-Methoxy-2-nitrophenyl)formamide is an organic compound with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, which is further connected to a formamide group (-NHCHO)

Preparation Methods

The synthesis of N-(4-Methoxy-2-nitrophenyl)formamide typically involves the reaction of 4-methoxy-2-nitroaniline with formic acid or formic anhydride under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the formamide group. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

N-(4-Methoxy-2-nitrophenyl)formamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The formamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various acids and bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-Methoxy-2-nitrophenyl)formamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Methoxy-2-nitrophenyl)formamide involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

N-(4-Methoxy-2-nitrophenyl)formamide can be compared with other similar compounds, such as N-(4-Nitrophenyl)formamide and N-(4-Methoxyphenyl)formamide . These compounds share similar structural features but differ in the presence or absence of specific functional groups, which can influence their chemical properties and applications.

    N-(4-Nitrophenyl)formamide:

    N-(4-Methoxyphenyl)formamide: Lacks the nitro group, which may influence its biological activity and chemical behavior.

Properties

CAS No.

6594-13-4

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

N-(4-methoxy-2-nitrophenyl)formamide

InChI

InChI=1S/C8H8N2O4/c1-14-6-2-3-7(9-5-11)8(4-6)10(12)13/h2-5H,1H3,(H,9,11)

InChI Key

GTBAOJJGFILJRB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC=O)[N+](=O)[O-]

Origin of Product

United States

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